molecular formula C17H22O7 B030657 15-Acetyldeoxynivalenol CAS No. 88337-96-6

15-Acetyldeoxynivalenol

Cat. No.: B030657
CAS No.: 88337-96-6
M. Wt: 338.4 g/mol
InChI Key: IDGRYIRJIFKTAN-HTJQZXIKSA-N
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Description

15-Acetyldeoxy nivalenol is a trichothecene mycotoxin produced by certain species of the fungus Fusarium, particularly those found on cereal crops. It is an acetylated derivative of 4-deoxy nivalenol (DON; ) that can be converted to DON in the body. 15-Acetyldeoxy nivalenol induces vomiting and anorexia in livestock and experimental animals and its toxicity compared with DON is dependent upon the route of administration. It also changes brain bioamine neurotransmitter levels in pigs and chickens.
15-Acetyldeoxynivalenols belong to the class of type B trichothecene mycotoxins, generated by several Fusarium fungi.
Certan Vial
Deoxynivalenol (DON) has a 12, 13 - epoxy group, three OH functions, and an a,ß-unsaturated keto group. It is produced by various Fusarium spp. It is slightly soluble in water but highly soluble in polar solvents such as methanol, ethyl acetate and acetonitrile and is stable in organic solvents specially ethyl acetate and acetonitrile therefore making them highly suitable for storage. 15-Acetyldeoxynivalenol (15-AcDON) is a low molecular weight sesquiterpenoid trichothecene mycotoxin that basically means it is a monoacetyl analogue of DON. Furthermore it is one of the most common mycotoxin present in food and animal feed.
15-Acetyl-4-deoxynivalenol, also known as 15ADON or 15-acetylvomitoxin, belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. 15-Acetyl-4-deoxynivalenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 15-acetyl-4-deoxynivalenol is primarily located in the cytoplasm. 15-Acetyl-4-deoxynivalenol is a potentially toxic compound.

Scientific Research Applications

  • Animal Health and Toxicology :

    • 15-ADON is a biosynthetic precursor of deoxynivalenol (DON) and can cause decreased feed intake, reduced body weight gain, and altered blood clotting function in mice (Pestka, Lin, & Forsell, 1986).
    • It exhibits emetic activity similar to DON in swine, indicating potential toxicity risks in livestock (Pestka, Lin, & Miller, 1987).
  • Food and Feed Contamination :

    • 15-ADON is used in UPLC-MS/MS methods for detecting mycotoxin levels in wheat bakery products, demonstrating its role as a contaminant in human food sources (Vidal, Sanchis, Ramos, & Marín, 2015).
    • It is produced by Fusarium graminearum in soil or cereals and is utilized for comparing isolates from various locations, helping in understanding the spread and impact of this mycotoxin (Mirocha, Abbas, Windels, & Xie, 1989).
  • Cellular and Molecular Studies :

    • 15-ADON induces DNA damage, inhibition of DNA replication, and cell cycle arrest in Caco-2 cells, making it significant in studies related to cellular responses to toxins (He et al., 2021).
    • In yeast, 15-ADON shows a notable toxic response, with repression of mitochondrial ribosomal genes, which parallels toxicity trends observed in mammalian cells (Suzuki & Iwahashi, 2012).
  • Applications in Analytical Chemistry :

    • It can be used for detecting and quantifying contamination in wheat samples, with detection limits at 50-100 ng/g, showcasing its utility in food safety and quality control processes (Usleber, Schneider, Märtlbauer, & Terplan, 1993).
    • Stable isotope-labelled 3-ADON and 15-ADON are used as internal standards in stable isotope dilution assays for analyzing contaminated food and feed (Asam & Rychlik, 2012).
  • Pathogenicity and Virulence Studies :

    • It is not a pathogenic or virulence factor for Gibberella zeae on maize or carnation but can cause seedling diseases and ear mold pathogens in maize and wheat (Adams & Hart, 1989).

Mechanism of Action

Target of Action

15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin . It primarily targets lipid metabolism in human hepatocytes . The hepatotoxicity of 15-ADON has been verified .

Mode of Action

The mode of action of 15-ADON involves significant regulatory effects on the transcriptome . It interacts with its targets, causing alterations in lipid metabolism . The compound’s interaction with its targets leads to changes in the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .

Biochemical Pathways

The affected biochemical pathways include the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . The effects of 15-ADON on lipid metabolism are mainly realized through the PC-PE cycle .

Pharmacokinetics

It’s known that the compound is a low molecular weight sesquiterpenoid trichothecene mycotoxin This suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability

Result of Action

The result of the compound’s action is hepatic steatosis, which is associated with altered expression of genes related to lipid oxidation, lipogenesis, and lipolysis . This leads to a downregulation of all nine lipids, including PC (15:0/16:0), PC (16:1/18:3), PC (18:1/22:6), PC (16:0/16:0), PC (16:0/16:1), PC (16:1/18:1), PC (14:0/18:2), PE (14:0/16:0), and PE (18:1/18:3) .

Action Environment

15-ADON is widely detected in agricultural products such as wheat, barley, and corn . It is produced by various Fusarium spp . The compound is slightly soluble in water but highly soluble in polar solvents such as methanol, ethyl acetate, and acetonitrile . It is stable in organic solvents, especially ethyl acetate and acetonitrile , making them highly suitable for storage. These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

15-Acetyldeoxynivalenol is a skin and eye irritant . It is considered among the most commonly and widely distributed cereal contaminants . It is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled (Category 4). It also causes serious eye irritation (Category 2A) .

Future Directions

In view of the synergistic toxic effect of DON and other mycotoxins, strategies to detect DON and control it biologically and the development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots . Low-temperature plasma treatment, a rapid and environment-friendly method, was shown to be effective in degrading DON, 3-AcDON, and 15-AcDON .

Biochemical Analysis

Biochemical Properties

15-Acetyldeoxynivalenol plays a role in biochemical reactions, particularly those involving proteins and enzymes. It has been found to interfere with protein synthesis by binding to ribosomes, leading to the activation of various protein kinases and the modulation of gene expression . The nature of these interactions is primarily inhibitory, disrupting normal cellular functions .

Cellular Effects

The effects of this compound on cells are extensive. It has been shown to induce oxidative stress in HepG2 cells, a human liver cancer cell line . This stress is associated with the production of reactive oxygen species and the induction of lipid peroxidation . Additionally, this compound can alter lipid metabolism in human hepatocytes, affecting the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of peptidyl transferase activity on the ribosome, which disrupts protein synthesis . Additionally, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, HepG2 cells exposed to this mycotoxin for 24, 48, and 72 hours showed increases in indicators of oxidative stress, such as reactive oxygen species and lipid peroxidation . Information on the stability and degradation of this compound is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to significantly affect the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its effects on protein synthesis and gene expression, it is likely that it interacts with components of the cell’s protein synthesis machinery, which are primarily located in the cytoplasm .

Properties

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRYIRJIFKTAN-HTJQZXIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891851
Record name 15-Acetyldeoxynivalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88337-96-6
Record name 15-Acetyldeoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88337-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Acetyldeoxynivalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088337966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Acetyldeoxynivalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88337-96-6
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Record name DEOXYNIVALENOL 15-ACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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